molecular formula C16H12ClNOS B1420592 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160254-79-4

6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420592
M. Wt: 301.8 g/mol
InChI Key: QRXDGMQQTPIIRX-UHFFFAOYSA-N
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Description

  • It falls within the category of specialty products used in proteomics research .


Molecular Structure Analysis

The molecular structure of 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core with additional substituents. The chlorine atom is attached to the carbonyl group. For a visual representation, refer to the chemical structure diagram provided by Santa Cruz Biotechnology .

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry :

    • The compound was used in the synthesis of biquinolyls through anionic rearrangements on the benzenoid ring of quinoline, demonstrating its utility in complex organic synthesis (Blakemore, Kilner, & Milicevic, 2005).
  • Applications in Antitumor Research :

    • Research focused on the synthesis of novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, starting from thiophene-derived compounds. These derivatives were evaluated for antitumor activities, indicating the potential use of thiophene-quinoline compounds in cancer research (DoganKoruznjak et al., 2002).
  • Applications in Material Science :

    • The compound was used in the design and synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. These materials were characterized for their helical structures, which is important for understanding and designing new materials (Jiang et al., 2003).
  • Applications in Homogeneous Catalysis :

    • Quinoline derivatives were used to evaluate ruthenium complexes as catalysts for the hydrogenation of biomass-derived substrates. This research highlights the role of quinoline derivatives in catalytic processes, particularly in sustainable chemistry (Sullivan et al., 2016).
  • Applications in Photodynamic Therapy and Drug Design :

    • Research on benzo[b]thieno[2,3-c]quinolones derivatives synthesized from thiophene-quinoline compounds showed significant cytostatic activity. These findings are crucial for the development of new drugs and therapies in cancer treatment (Dogan Koruznjak et al., 2003).
  • Applications in Antimicrobial Research :

    • Studies on sulfur derivatives of quinolinium salts, which are structurally related to thiophene-quinoline compounds, demonstrated significant antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Empel et al., 2018).

Safety And Hazards

  • Certificate of Analysis: Refer to the specific lot’s certificate for detailed safety data, including water content .

properties

IUPAC Name

6,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-9-6-10(2)15-11(7-9)12(16(17)19)8-13(18-15)14-4-3-5-20-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXDGMQQTPIIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203205
Record name 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160254-79-4
Record name 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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